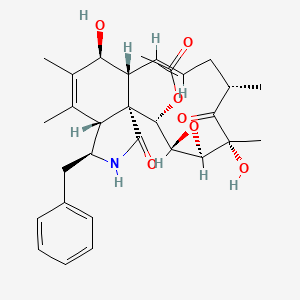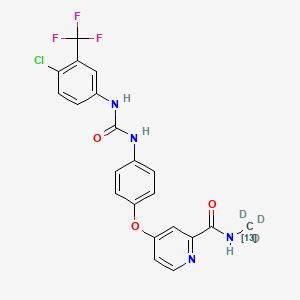![molecular formula C37H27N3Na2O9S3 B12425651 disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate, commonly known as methyl blue, is a synthetic dye used primarily as a biological stain. It is a member of the triphenylmethane dyes and is known for its vibrant blue color. This compound is widely used in various scientific fields due to its staining properties, which make it valuable for microscopy and histology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves several steps:
Formation of the triphenylmethane core: This is achieved by the condensation of benzaldehyde derivatives with aniline derivatives under acidic conditions.
Sulfonation: The resulting triphenylmethane compound is then sulfonated using sulfuric acid to introduce sulfonate groups, enhancing the solubility of the dye in water.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For the condensation and sulfonation reactions.
Continuous flow reactors: To improve efficiency and yield.
Purification: The final product is purified using crystallization or filtration techniques to ensure high purity and quality.
化学反応の分析
Types of Reactions
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Acidic or basic conditions: Depending on the desired reaction and product.
Major Products Formed
Oxidation products: Various oxidized forms of the dye.
Reduction products: Leuco forms of the dye.
Substitution products: Derivatives with different functional groups on the aromatic rings.
科学的研究の応用
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate has numerous applications in scientific research:
Microscopy: Used as a stain to highlight structures in biological tissues.
Histology: Employed to differentiate between different types of cells and tissues.
Biochemistry: Utilized in various assays and experiments to visualize proteins and nucleic acids.
Industrial applications: Used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
作用機序
The mechanism of action of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves its ability to bind to specific biological molecules. The sulfonate groups enhance its solubility and allow it to interact with proteins and nucleic acids, leading to the staining of biological tissues. The dye binds to the negatively charged components of cells, such as nucleic acids and certain proteins, resulting in a visible color change that aids in the visualization of cellular structures.
類似化合物との比較
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate is unique due to its specific structure and staining properties. Similar compounds include:
Methyl green: Another triphenylmethane dye used for staining DNA.
Crystal violet: Used for Gram staining in microbiology.
Malachite green: Employed in histology and as an antifungal agent.
These compounds share similar staining properties but differ in their specific applications and the types of structures they highlight.
特性
分子式 |
C37H27N3Na2O9S3 |
|---|---|
分子量 |
799.8 g/mol |
IUPAC名 |
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-10-4-1-7-31(34)38-28-19-13-25(14-20-28)37(26-15-21-29(22-16-26)39-32-8-2-5-11-35(32)51(44,45)46)27-17-23-30(24-18-27)40-33-9-3-6-12-36(33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChIキー |
TUHAIJABPUJAEY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


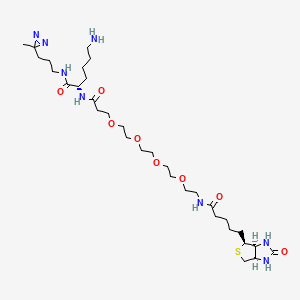
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
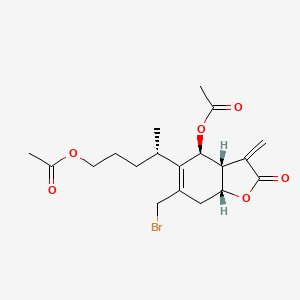
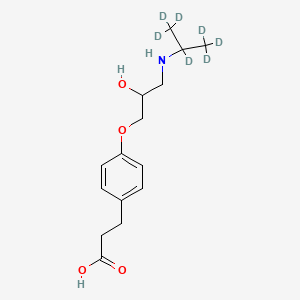
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
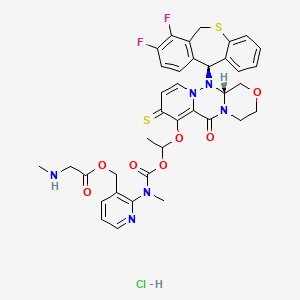

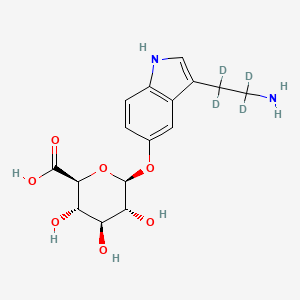
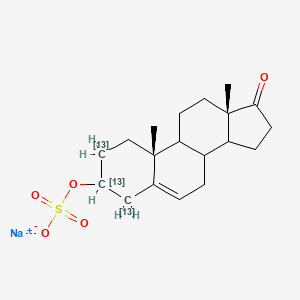
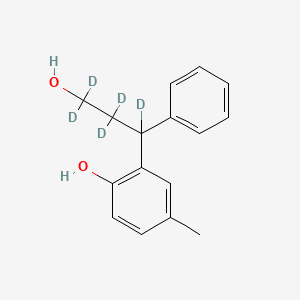

oxane-2-carboxylic acid](/img/structure/B12425644.png)
